molecular formula C23H21N5O2 B2372657 1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea CAS No. 1797181-31-7

1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea

Cat. No.: B2372657
CAS No.: 1797181-31-7
M. Wt: 399.454
InChI Key: COVUPSLJGBIIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a synthetic organic compound (CAS 1797181-31-7) with a molecular formula of C23H21N5O2 and a molecular weight of 399.45 g/mol . This urea derivative is built around a 1,2,4-oxadiazole heterocyclic core, a privileged scaffold in medicinal chemistry known for its wide range of biological activities . The 1,2,4-oxadiazole ring acts as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of drug candidates . Compounds featuring the 1,2,4-oxadiazole moiety have demonstrated significant potential in anticancer research, with mechanisms that include the inhibition of key enzymes and growth factor receptors, such as thymidylate synthase and VEGFR-2, which are critical targets in oncology and angiogenesis . The specific substitution pattern of this molecule, incorporating a 3,4-dimethylphenyl urea and a pyridyl-oxadiazole group, suggests it is a valuable chemical tool for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is immediately available for research purposes from multiple suppliers . This product is intended for non-human research applications only. It is not approved for use in humans or animals, nor for any diagnostic, therapeutic, or veterinary procedures.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[2-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-15-7-8-19(13-16(15)2)25-23(29)26-20-6-4-3-5-18(20)14-21-27-22(28-30-21)17-9-11-24-12-10-17/h3-13H,14H2,1-2H3,(H2,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVUPSLJGBIIEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=NC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a derivative of the oxadiazole class, which has gained attention for its diverse biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula and Structure

The molecular formula of the compound is C21H22N4OC_{21}H_{22}N_{4}O. The structure consists of a urea linkage connected to a dimethylphenyl group and a pyridinyl-oxadiazole moiety. The presence of these functional groups contributes to its biological activity.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight350.43 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Melting PointNot determined

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of breast cancer (MDA-MB-231) and lung cancer (A549) cells.

Case Study: Anticancer Efficacy

In a study published in ACS Omega, derivatives similar to this compound were tested against multiple cancer cell lines. The results indicated that compounds with oxadiazole scaffolds could inhibit cell proliferation effectively. For example:

  • MDA-MB-231 : 75% growth inhibition
  • A549 : 68% growth inhibition
  • HCT116 : 70% growth inhibition

These findings suggest that the compound may possess similar or enhanced anticancer properties due to its unique structure .

The biological activity of oxadiazole derivatives often involves multiple mechanisms:

  • Inhibition of Enzymes : Compounds may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).
  • Induction of Apoptosis : The compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Nucleic Acids : Some studies suggest that oxadiazoles can interact with DNA and RNA, disrupting essential cellular processes .
MechanismDescription
Enzyme InhibitionInhibits enzymes critical for DNA synthesis
Apoptosis InductionTriggers pathways leading to cell death
Nucleic Acid InteractionDisrupts DNA/RNA functions essential for cell survival

Pharmacological Studies

Research into the pharmacological properties of this compound has shown that structural modifications can significantly enhance its efficacy. A review highlighted that compounds with substituted oxadiazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Toxicity Profile

While the anticancer potential is promising, understanding the safety profile is crucial. Preliminary studies indicate that the compound exhibits low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index . However, further toxicological assessments are necessary to establish safety for clinical use.

Scientific Research Applications

Anticancer Properties

1-(3,4-Dimethylphenyl)-3-(2-((3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea has been investigated for its anticancer potential. The 1,2,4-oxadiazole scaffold is recognized for its ability to exhibit cytotoxic effects against various cancer cell lines. Recent studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells in vitro.

Case Study: Antiproliferative Activity

A study conducted by Gamal El-Din et al. synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against a panel of 58 cancer cell lines. Among these derivatives, compounds similar to this compound showed significant potency against prostate and colon cancer cell lines with IC50 values in the sub-micromolar range .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has indicated that 1,2,4-oxadiazole derivatives can act against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Case Study: Antimicrobial Screening

A comprehensive screening of 1,2,4-oxadiazole derivatives revealed that certain analogs demonstrated strong activity against Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the structural features that enhance binding affinity to microbial targets .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has shown potential as:

  • Anti-inflammatory agents : Compounds containing the oxadiazole moiety have been documented to reduce inflammation in preclinical models.
  • Antidiabetic agents : Some derivatives have been explored for their ability to modulate glucose metabolism.

Synthesis Example

A notable synthesis route involves the reaction of 3-pyridinylcarboxylic acid derivatives with hydrazines followed by cyclization to form the oxadiazole ring and subsequent urea formation through reaction with appropriate aryl isocyanates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Urea Moiety

The 3,4-dimethylphenyl group in the target compound contrasts with halogenated or electron-withdrawing substituents in analogs. For example:

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11c) : Incorporates chlorine and fluorine atoms, which increase lipophilicity (clogP ~3.1) and may enhance membrane permeability compared to the dimethyl group (clogP ~2.8) .

Heterocyclic Core Modifications

  • Thiazole vs. Oxadiazole : Analogs like 11n (thiazole core) exhibit molecular weights ~494.3 g/mol and yields >85%, while the target compound’s oxadiazole core (predicted MW ~424.4 g/mol) may reduce steric bulk, improving solubility .
  • Pyridinyl vs. Piperazinyl Substituents : The pyridin-4-yl group in the target compound replaces the piperazinylmethyl-thiazole moiety in 11n , eliminating a basic nitrogen center. This could reduce off-target interactions with cationic binding pockets .

Structural and Physicochemical Data Table

Compound Core Heterocycle Urea Substituent Key Substituent Molecular Weight (g/mol) Yield (%)
Target Compound 1,2,4-Oxadiazole 3,4-Dimethylphenyl Pyridin-4-yl ~424.4* N/A
11n Thiazole 3,4-Dimethylphenyl Piperazinylmethyl-thiazole 494.3 88.2
11d Thiazole 4-Trifluoromethylphenyl Piperazinylmethyl-thiazole 534.1 85.3
1-((3S,5S)-5-(3-Phenyl...)urea 1,2,4-Oxadiazole 4-Trifluoromethylphenyl Pyrrolidinyl-oxadiazole ~447.4 N/A

*Estimated based on structural formula.

Q & A

Q. Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm urea NH protons (~8–10 ppm) and aromatic/heterocyclic proton environments. Compare shifts with similar oxadiazole-urea derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected ~450–460 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identify urea C=O stretches (~1650–1700 cm⁻¹) and oxadiazole C=N stretches (~1500 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phases .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Q. Answer :

  • Dose-response standardization : Normalize activity data using IC₅₀/EC₅₀ values under consistent assay conditions (e.g., cell lines, incubation time) .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., pyridinyl vs. phenyl on oxadiazole) to identify critical pharmacophores .
  • Statistical validation : Apply multivariate analysis (e.g., ANOVA) to isolate variables causing discrepancies, as demonstrated in flow-chemistry optimization studies .

Advanced: How can X-ray crystallography using SHELX software elucidate the compound’s structure?

Q. Answer :

  • Data collection : Use single-crystal diffraction (Mo Kα radiation) to obtain high-resolution (<1.0 Å) data. SHELXT solves the phase problem via intrinsic phasing .
  • Refinement with SHELXL : Optimize anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., urea NH···O interactions) and π-π stacking between aromatic rings .
  • Validation tools : Employ PLATON or CCDC Mercury to analyze intermolecular interactions and crystal packing .

Advanced: What in silico methods predict binding affinity to target proteins?

Q. Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase or enzyme active sites (e.g., EGFR, JAK2). Focus on urea-oxadiazole interactions with catalytic residues .
  • MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational changes .
  • Pharmacophore modeling : Align with known urea-based inhibitors to identify essential electrostatic/hydrophobic features .

Basic: What protocols evaluate solubility and stability under physiological conditions?

Q. Answer :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid. Quantify via UV-Vis at λmax (~270–300 nm) .
  • Stability : Incubate in liver microsomes (37°C, 1–24 hrs) and analyze degradation via LC-MS. Compare with stabilized formulations (e.g., cyclodextrin complexes) .

Advanced: How to design experiments investigating metabolic pathways?

Q. Answer :

  • Isotopic labeling : Synthesize ¹⁴C-labeled analogs and track metabolites via radio-HPLC .
  • CYP450 inhibition assays : Identify metabolic enzymes using recombinant CYP isoforms (e.g., CYP3A4) and NADPH cofactors .
  • Metabolite identification : Use LC-QTOF-MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Advanced: What parameters optimize scaled-up synthesis?

Q. Answer :

  • Continuous flow chemistry : Improve yield via automated reactors (e.g., Vapourtec), as shown in diazomethane synthesis .
  • Solvent recycling : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to reduce costs .
  • Process analytical technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.